Linsidomine

Description

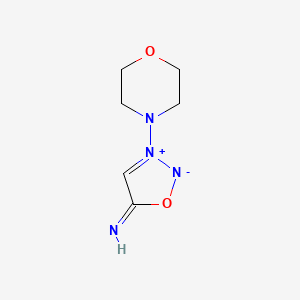

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-yl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c7-6-5-10(8-12-6)9-1-3-11-4-2-9/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDHHVKWGRFRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1[N+]2=CC(=N)O[N-]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16142-27-1 (mono-hydrochloride) | |

| Record name | Linsidomine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033876970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID501026026 | |

| Record name | 3-Morpholinosydnone imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33876-97-0 | |

| Record name | Linsidomine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33876-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linsidomine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033876970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linsidomine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13400 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Morpholinosydnone imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINSIDOMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O5U71P6VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Linsidomine in Vascular Smooth Muscle

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linsidomine (3-morpholinosydnonimine, SIN-1) is a potent vasodilator and the principal active metabolite of the antianginal prodrug Molsidomine.[1][2] Its pharmacological action is centered on its ability to function as a nitric oxide (NO) donor, initiating a well-defined signaling cascade within vascular smooth muscle cells (VSMCs).[1][3][4] This guide provides a detailed examination of the molecular mechanism of this compound, from its metabolic activation to the downstream signaling events culminating in vasodilation. It includes summaries of quantitative data, detailed experimental protocols for studying its effects, and visualizations of the key pathways and workflows involved.

Core Mechanism of Action: The Nitric Oxide-cGMP Pathway

The vasodilatory effect of this compound is not direct but is mediated through its biotransformation and subsequent release of nitric oxide, which acts as the primary signaling molecule. The process can be dissected into a four-step cascade.

Step 1: Biotransformation and Nitric Oxide Release

This compound (SIN-1) itself is a relatively stable compound that undergoes a pH-dependent, non-enzymatic conversion to its unstable, open-ring form, SIN-1A.[2][5][6] The crucial step in its mechanism is the subsequent decomposition of SIN-1A to release nitric oxide (NO).[1][3] This release is an oxidative process, requiring the presence of molecular oxygen or other electron acceptors like ferricytochrome c.[5][6] In this reaction, SIN-1A is oxidized, leading to the formation of NO and the inactive metabolite SIN-1C.[4][5] While this compound is often used as a source of NO, it's important to note that under certain in vitro conditions, its decay can also generate superoxide (O₂⁻), which can react with NO to form peroxynitrite.[5] However, in biological systems with various electron acceptors, it behaves primarily as an NO donor.[5]

Step 2: Activation of Soluble Guanylate Cyclase (sGC)

Once liberated, nitric oxide is a small, lipophilic molecule that rapidly diffuses from its site of generation across cell membranes into the underlying vascular smooth muscle cells.[1][3] Inside the VSMC, NO binds to its primary receptor, the enzyme soluble guanylate cyclase (sGC).[1][3][7] This binding, which occurs at the ferrous heme moiety of the sGC β subunit, induces a conformational change that activates the enzyme.[7]

Step 3: Synthesis of Cyclic Guanosine Monophosphate (cGMP)

Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) into the second messenger, cyclic guanosine monophosphate (cGMP).[1][3][7] The resulting elevation of intracellular cGMP levels is the central and pivotal event that translates the initial NO signal into a physiological response within the VSMC.[2][3]

Step 4: cGMP-Mediated Signaling and Vasodilation

The increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG).[3][8] Activated PKG phosphorylates multiple downstream protein targets, orchestrating a concerted effort to reduce the concentration of cytosolic calcium (Ca²⁺), the key trigger for muscle contraction.[3] Key mechanisms include:

-

Inhibition of Ca²⁺ Release: PKG can inhibit phospholipase C (PLC), which in turn reduces the production of inositol trisphosphate (IP3), a molecule essential for releasing Ca²⁺ from intracellular stores like the sarcoplasmic reticulum.[3]

-

Promotion of Ca²⁺ Efflux: PKG promotes the opening of calcium-activated potassium channels, leading to membrane hyperpolarization. This change in membrane potential makes it more difficult for voltage-gated Ca²⁺ channels to open, thereby reducing Ca²⁺ influx from the extracellular space.[3]

The net effect of these actions is a significant decrease in intracellular Ca²⁺ levels, which prevents the activation of myosin light-chain kinase. This leads to the dephosphorylation of myosin light chains, causing the vascular smooth muscle to relax, the blood vessel to widen (vasodilation), and vascular resistance to decrease.[1][3]

Quantitative Data Summary

While specific preclinical dose-response data for this compound in isolated vascular tissues is sparse in the provided literature, studies typically quantify vasodilator potency using parameters like EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect). The following table illustrates the typical structure for presenting such data from vascular reactivity experiments. In clinical studies for erectile dysfunction, intracavernous injections of 1 mg of this compound were shown to induce erections sufficient for intercourse in 69% of patients.[9]

| Parameter | Description | Typical Value Range (Hypothetical) |

| Vessel Type | The specific artery used for the ex vivo assay (e.g., rat aorta, porcine coronary). | N/A |

| Pre-contraction Agent | The vasoconstrictor used to induce initial tone (e.g., Phenylephrine, KCl). | N/A |

| EC₅₀ (M) | The molar concentration of this compound that produces 50% of the maximal relaxation response. | 10⁻⁸ to 10⁻⁶ M |

| Eₘₐₓ (% Relaxation) | The maximum percentage of relaxation achieved relative to the pre-contracted tone. | 80 - 100% |

| pD₂ | The negative logarithm of the EC₅₀ value, used as an index of drug potency. | 6.0 - 8.0 |

Key Experimental Protocols

The investigation of this compound's action on vascular smooth muscle relies on established methodologies, primarily ex vivo vascular reactivity studies and biochemical assays for cGMP.

Protocol: Ex Vivo Vascular Reactivity Assessment (Aortic Ring Assay)

This protocol is a standard method for evaluating the direct effect of vasoactive compounds on blood vessels.[10][11]

1. Tissue Preparation:

-

Humanely euthanize the experimental animal (e.g., male New Zealand white rabbit).[10]

-

Carefully dissect the thoracic aorta and immediately place it in cold Krebs-Henseleit Solution (KHS).[10] The KHS composition is typically (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, and glucose 11.1.[10]

-

Under a dissecting microscope, remove excess adipose and connective tissue.[10][12]

-

Cut the cleaned aorta into rings of approximately 3-5 mm in length.[10] For studies investigating the role of the endothelium, it can be removed by gently rubbing the intimal surface with a small wire or wooden stick.[10]

2. Isometric Tension Recording:

-

Mount each aortic ring between two L-shaped stainless steel hooks within a 10 mL jacketed organ bath containing KHS.[10]

-

Maintain the bath at 37°C and continuously bubble it with carbogen gas (95% O₂ / 5% CO₂).[10]

-

Connect the upper hook to an isometric force transducer linked to a data acquisition system.[10]

-

Apply a resting tension of 1.5-2.0 grams and allow the tissue to equilibrate for 60-90 minutes, replacing the KHS every 15-20 minutes.[10]

3. Experimental Procedure:

-

Assess tissue viability by inducing a contraction with a high concentration of KCl (e.g., 80 mM).[10]

-

After washout and return to baseline, induce a stable, submaximal contraction using a vasoconstrictor such as Phenylephrine (e.g., 1 µM).[10]

-

Once a stable plateau of contraction is achieved, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., half-log increments).[10]

-

Record the relaxation response at each concentration. The relaxation is typically expressed as a percentage decrease from the pre-induced contraction.[10]

Protocol: Measurement of Intracellular cGMP Levels

Quantifying the change in cGMP concentration is essential to confirm that this compound acts via the canonical NO-sGC pathway.

1. Sample Preparation:

-

Vascular tissue (e.g., aortic rings) is prepared and incubated under the same conditions as the reactivity assay.

-

Tissues are exposed to this compound or a vehicle control for a specified period.

-

The reaction is stopped, and the tissues are snap-frozen in liquid nitrogen to prevent cGMP degradation by phosphodiesterases.

-

The frozen tissue is then homogenized in an appropriate buffer (e.g., trichloroacetic acid) to extract cyclic nucleotides.

2. Quantification Methods:

-

Immunoassays (ELISA/RIA): Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) are common, antibody-based methods.[7][13] They measure the total amount of cGMP in the tissue homogenate, providing a robust measure of cGMP accumulation.[7]

-

FRET-Based Biosensors: For real-time analysis in living cells, Förster Resonance Energy Transfer (FRET) biosensors can be used.[14] These genetically encoded sensors change their fluorescence properties upon binding to cGMP, allowing for dynamic measurement of cGMP concentrations with high spatial and temporal resolution within individual cells.[14]

Conclusion

The mechanism of action of this compound in vascular smooth muscle is a well-characterized example of NO-mediated signal transduction. Through its non-enzymatic, oxidative release of nitric oxide, this compound potently activates the sGC-cGMP-PKG signaling cascade. This leads to a reduction in intracellular calcium and subsequent smooth muscle relaxation. The methodologies outlined in this guide, particularly ex vivo organ bath experiments and cGMP quantification, remain the cornerstone for evaluating the pharmacological profile of this compound and other nitrovasodilators in drug discovery and development.

References

- 1. What is the mechanism of Molsidomine? [synapse.patsnap.com]

- 2. Mechanism of vasodilation by molsidomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. The nitric oxide donor SIN-1 protects endothelial cells from tumor necrosis factor-alpha-mediated cytotoxicity: possible role for cyclic GMP and heme oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxygen and oxidation promote the release of nitric oxide from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cGMP Signaling and Vascular Smooth Muscle Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of the nitric oxide donor this compound chlorhydrate (SIN-1) in the diagnosis and treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Experiments on isolated vascular rings | PPTX [slideshare.net]

- 12. Aortic ring assay [protocols.io]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Metabolic Activation of Molsidomine: A Technical Guide to the Linsidomine (SIN-1) Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of Molsidomine to its active metabolite, Linsidomine (SIN-1). Molsidomine is a prodrug that exerts its vasodilatory effects through the release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. Understanding the nuances of its metabolic activation is paramount for research and development in this area.

The Metabolic Conversion Cascade

Molsidomine itself is pharmacologically inactive and requires bioactivation, primarily in the liver. The metabolic cascade involves an initial enzymatic hydrolysis followed by a spontaneous, non-enzymatic decomposition to release nitric oxide.

The key steps in this pathway are:

-

Enzymatic Hydrolysis: Molsidomine is hydrolyzed by hepatic esterases to its primary active metabolite, this compound (SIN-1). This reaction involves the cleavage of the ethoxycarbonyl group from the Molsidomine molecule. While the specific human carboxylesterase isoforms have not been definitively identified for Molsidomine, based on the substrate specificity of these enzymes, it is plausible that both hCE1 and hCE2, present in the liver, are involved in this hydrolysis.

-

Spontaneous Decomposition: this compound (SIN-1) is an unstable intermediate that, at physiological pH, spontaneously rearranges and decomposes to form the highly labile intermediate, SIN-1A.

-

Nitric Oxide Release: SIN-1A subsequently decomposes to release nitric oxide (NO), the ultimate effector molecule responsible for the pharmacological activity of Molsidomine.

This metabolic activation pathway is unique in that the final, crucial step of NO release is non-enzymatic, which may contribute to the lower incidence of tolerance development compared to traditional organic nitrates.

Quantitative Pharmacokinetic Data

The pharmacokinetics of Molsidomine and its active metabolite this compound have been characterized in various populations. The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of Molsidomine in Healthy Volunteers

| Parameter | Value | Reference |

| Bioavailability | 44 - 59% | [1] |

| Time to Peak Plasma Concentration (tmax) | 1 - 2 hours | [1] |

| Elimination Half-life (t1/2) | 1.2 ± 0.2 hours | [2] |

| Apparent Plasma Clearance (CL/F) | 590 ± 73 ml h-1 kg-1 | [2] |

| Protein Binding | 3 - 11% | [1] |

Table 2: Pharmacokinetic Parameters of this compound (SIN-1) in Healthy Volunteers

| Parameter | Value | Reference |

| Elimination Half-life (t1/2) | 1.0 ± 0.19 hours | [2] |

| AUC Ratio (this compound/Molsidomine) x 100 | 23.5 ± 3.4 | [2] |

Table 3: Comparative Pharmacokinetics in Special Populations (vs. Healthy Volunteers)

| Population | Parameter | Molsidomine | This compound (SIN-1) | Reference |

| Elderly | Elimination Half-life (t1/2) | 1.9 ± 0.2 h | 1.8 ± 0.2 h | [3] |

| Plasma Clearance (CL/F) | 15.1 ± 3.2 l.h-1 | - | [3] | |

| AUC Increase | x 3.4 | x 1.6 | [3] | |

| Liver Cirrhosis | Elimination Half-life (t1/2) | 13.1 ± 10.0 h | 7.5 ± 5.4 h | [2] |

| Apparent Plasma Clearance (CL/F) | 39.8 ± 31.9 ml h-1 kg-1 | - | [2] | |

| AUC Ratio (this compound/Molsidomine) x 100 | 4.5 ± 6.1 | - | [2] |

Experimental Protocols

The study of Molsidomine metabolism often involves in vitro assays using liver fractions and subsequent analysis by high-performance liquid chromatography (HPLC).

In Vitro Metabolism of Molsidomine using Human Liver Microsomes

Objective: To determine the rate of metabolic conversion of Molsidomine to this compound by human liver microsomes.

Materials:

-

Human Liver Microsomes (HLM)

-

Molsidomine

-

This compound (SIN-1) standard

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

HPLC system with UV or MS detector

Protocol:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (typically 0.5-1.0 mg/mL protein concentration), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add Molsidomine (at various concentrations to determine kinetic parameters) to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

-

HPLC Analysis: Analyze the samples using a reverse-phase HPLC method with a suitable mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA) to separate Molsidomine and this compound. Detection can be performed using a UV detector (at a wavelength determined by the absorbance maxima of the compounds) or a mass spectrometer for enhanced sensitivity and specificity.

-

Quantification: Quantify the concentrations of Molsidomine and this compound by comparing the peak areas to a standard curve generated with known concentrations of the analytes.

Visualizing the Pathways

Molsidomine to this compound (SIN-1) Metabolic Pathway

Caption: The metabolic activation pathway of Molsidomine to this compound and subsequent nitric oxide release.

Nitric Oxide Signaling Pathway

Caption: The downstream signaling cascade initiated by nitric oxide, leading to vasodilation.

This technical guide provides a foundational understanding of the metabolic pathway of Molsidomine to this compound. For professionals in drug development and research, a thorough grasp of these mechanisms is essential for the design of novel therapeutic agents and the optimization of existing treatment regimens. Further research into the specific carboxylesterase isoforms involved and the potential for drug-drug interactions at the metabolic level will continue to refine our understanding of this important class of cardiovascular drugs.

References

Linsidomine as a Nitric Oxide Donor: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linsidomine (3-morpholinosydnonimine, SIN-1), the active metabolite of the antianginal prodrug molsidomine, is a potent vasodilator that exerts its pharmacological effects through the non-enzymatic release of nitric oxide (NO). This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of this compound. It details the chemical synthesis, the pathway of NO release, and the subsequent activation of the soluble guanylate cyclase (sGC) signaling cascade. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of this compound's properties, and includes visualizations of critical pathways and workflows to support researchers and professionals in the field of drug development.

Discovery and History

The story of this compound is intrinsically linked to the development of sydnonimines, a class of mesoionic compounds, for cardiovascular therapy.

-

1957: The first synthesis of sydnonimines was reported.[1]

-

1969: this compound (SIN-1) was first synthesized by K. Masuda, Y. Imashiro, and T. Kaneko.[2][3]

-

1970s: Molsidomine, a prodrug of this compound, was developed and introduced as a vasodilating drug for the treatment of angina pectoris.[1]

-

Early Research: Initial studies on SIN-1 revealed that its alkaline decomposition yielded a derivative, SIN-1C, which was associated with a hypotensive effect in animals.[1] This led to the recognition of molsidomine as an effective prodrug with favorable biodistribution.

The development of molsidomine and the subsequent characterization of this compound as its active, NO-releasing metabolite marked a significant advancement in the understanding and therapeutic application of exogenous nitric oxide donors.

Chemical Properties and Synthesis

This compound is a member of the morpholine class of organic compounds.[4] It is the active metabolite of molsidomine.[5]

Synthesis of this compound (SIN-1) Hydrochloride:

A common synthetic route to this compound hydrochloride involves a multi-step process starting from N-aminomorpholine.[4]

-

Formation of the Aminonitrile: N-aminomorpholine is reacted with sodium formaldehyde bisulfite.[4]

-

Cyanation: The resulting intermediate is treated with potassium cyanide to yield the corresponding nitrile compound.[4]

-

Nitrosation: The nitrile is then nitrosated to form a nitrosohydrazine intermediate.[4]

-

Cyclization: Finally, acidic cyclization of the nitrosohydrazine yields this compound hydrochloride.[4]

Mechanism of Action: Nitric Oxide Donation

This compound's primary pharmacological action is the spontaneous, non-enzymatic release of nitric oxide.[5]

3.1. Conversion from Molsidomine (Prodrug)

When administered as molsidomine, the prodrug undergoes hepatic metabolism to form this compound (SIN-1).[5]

3.2. Spontaneous Release of Nitric Oxide from this compound (SIN-1)

The release of NO from this compound is a multi-step process that is dependent on oxygen and other oxidizing agents.[6][7]

-

Hydroxyl Ion-Dependent Conversion: At neutral pH, this compound (SIN-1) undergoes a hydroxyl ion-dependent conversion to its open-ring tautomer, SIN-1A.[6][7]

-

Oxidation and NO Formation: SIN-1A is labile in the presence of oxygen and other oxidizing agents (e.g., potassium hexacyanoferrate, cupric sulfate).[6][7] This oxidative process leads to the formation of NO and the inactive metabolite SIN-1C.[6][7] Under anaerobic conditions, SIN-1A is stable.[6][7]

Figure 1: Metabolic conversion of Molsidomine to this compound and subsequent nitric oxide release.

Signaling Pathway: Activation of Soluble Guanylate Cyclase

The nitric oxide released from this compound activates the soluble guanylate cyclase (sGC) signaling pathway, which is central to its vasodilatory effects.

-

sGC Activation: NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[5][8]

-

cGMP Production: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][8]

-

Vasodilation: Increased intracellular levels of cGMP lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.[5]

Figure 2: this compound-induced nitric oxide signaling pathway in vascular smooth muscle cells.

Quantitative Data

Pharmacokinetic Parameters of this compound in Humans

The following table summarizes key pharmacokinetic parameters of this compound (SIN-1) from various studies in human subjects.

| Parameter | Value | Patient Population | Reference |

| Elimination Half-Life (t½) | 12 - 20 min | Patients with renal insufficiency | [9] |

| 1.0 ± 0.19 h | Healthy volunteers | [6] | |

| 7.5 ± 5.4 h | Patients with alcoholic cirrhosis | [6] | |

| 1.0 ± 0.08 h | Young healthy volunteers (25.5 ± 0.6 years) | [10] | |

| 1.8 ± 0.2 h | Elderly healthy volunteers (81.1 ± 3.1 years) | [10] | |

| 1 - 2 h | General population (from Molsidomine administration) | [11] | |

| Terminal Phase Half-Life (t½ of SIN-1C) | 1.5 ± 0.5 h | Patients with renal insufficiency | [9] |

| Time to Peak Plasma Concentration (tmax) (from Molsidomine) | 1 - 2 h | General population | [11] |

| Apparent Plasma Clearance (CL/F) of Molsidomine | 590 ± 73 ml h⁻¹ kg⁻¹ | Healthy volunteers | [6] |

| 39.8 ± 31.9 ml h⁻¹ kg⁻¹ | Patients with alcoholic cirrhosis | [6] | |

| Plasma Clearance of Molsidomine | 41.8 ± 2.5 l.h⁻¹ | Young healthy volunteers | [10] |

| 15.1 ± 3.2 l.h⁻¹ | Elderly healthy volunteers | [10] | |

| Renal Excretion (fe) of total SIN-1C | 5.8 ± 5.1% of dose | Normal kidney function | [9] |

| 0.8 ± 0.8% of dose | Renal insufficiency | [9] |

In Vitro sGC Activation

| Parameter | Value | Conditions | Reference |

| Apparent Michaelis Constant (Km) for NO | ~23 nM | In vivo model | [3] |

Experimental Protocols

Quantification of Nitric Oxide Release using the Griess Assay

This protocol describes the indirect measurement of NO released from this compound by quantifying its stable breakdown product, nitrite (NO₂⁻).

Materials:

-

This compound (SIN-1)

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water

-

Sodium nitrite standard solution (100 µM stock)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 540 nm

-

Cell culture medium or appropriate buffer

Procedure:

-

Prepare Nitrite Standards: Create a serial dilution of the sodium nitrite stock solution in the same medium/buffer as the samples to generate a standard curve (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, 100 µM).[4]

-

Sample Preparation: Incubate cells or a cell-free system with the desired concentrations of this compound for the specified time.

-

Sample Collection: Collect 50 µL of the supernatant or solution from each well and transfer to a new 96-well plate.[4]

-

Griess Reaction:

-

Add 50 µL of each nitrite standard to designated wells.[4]

-

Add 50 µL of Griess Reagent A to all sample and standard wells.[4]

-

Incubate for 5-10 minutes at room temperature, protected from light.[4]

-

Add 50 µL of Griess Reagent B to all wells.[4]

-

Incubate for another 5-10 minutes at room temperature, protected from light, to allow for color development.[4]

-

-

Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.[4]

-

Data Analysis: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the standard curve of absorbance versus nitrite concentration and determine the nitrite concentration in the samples by interpolation.[4]

Measurement of cGMP Production in Cell Lysates

This protocol outlines a general procedure for measuring intracellular cGMP levels in response to this compound treatment using a commercially available cGMP enzyme immunoassay (EIA) kit.

Materials:

-

This compound (SIN-1)

-

Cultured cells (e.g., vascular smooth muscle cells)

-

Cell lysis buffer

-

Commercial cGMP EIA kit

-

Microplate reader

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and grow to desired confluency. Treat cells with various concentrations of this compound for the desired time periods.

-

Cell Lysis: Aspirate the medium and lyse the cells according to the EIA kit manufacturer's instructions. This typically involves adding a lysis buffer and scraping the cells.

-

Sample Preparation: Centrifuge the cell lysates to pellet cellular debris. The supernatant contains the intracellular cGMP.

-

cGMP Immunoassay: Perform the cGMP EIA according to the kit's protocol. This generally involves the incubation of samples and standards in antibody-coated wells, followed by the addition of a cGMP-enzyme conjugate and a substrate for colorimetric or chemiluminescent detection.

-

Data Analysis: Generate a standard curve from the provided cGMP standards. Calculate the cGMP concentration in the samples based on the standard curve. Normalize the cGMP concentration to the protein concentration of the cell lysate.

In Vitro Vasodilation Assay using Isolated Aortic Rings

This protocol describes a classic organ bath experiment to assess the vasodilatory effect of this compound on isolated arterial tissue.

Materials:

-

This compound (SIN-1)

-

Isolated rat thoracic aorta

-

Krebs-Ringer bicarbonate solution

-

Phenylephrine (or other vasoconstrictor)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.

-

Mounting: Mount the aortic rings in the organ baths filled with Krebs-Ringer solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with washes every 15-20 minutes.

-

Pre-contraction: Induce a stable contraction in the aortic rings by adding a vasoconstrictor, such as phenylephrine (e.g., 1 µM).

-

This compound Treatment: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath and record the relaxation response.

-

Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by phenylephrine. Plot a concentration-response curve to determine the EC₅₀ of this compound.

Figure 3: Workflow for in vitro vasodilation assay using isolated aortic rings.

Conclusion

This compound, as the active metabolite of molsidomine, has a well-established history as a nitric oxide donor for therapeutic purposes. Its unique mechanism of spontaneous, non-enzymatic NO release and subsequent activation of the sGC-cGMP pathway provides a valuable tool for both clinical applications and basic research into nitric oxide signaling. This technical guide has provided a comprehensive overview of the discovery, mechanism, and key experimental methodologies associated with this compound, offering a valuable resource for scientists and researchers in the field.

References

- 1. scispace.com [scispace.com]

- 2. Studies on Mesoionic Compounds. I. Synthesis of 3-Dialkylaminosydnonimines [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Molsidomine? [synapse.patsnap.com]

- 6. Oxygen and oxidation promote the release of nitric oxide from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hemodynamics, tolerability, and pharmacokinetics of this compound (SIN-1) infusion during the acute phase of uncomplicated myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the mechanism of NO release from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. Clinical pharmacokinetics of molsidomine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of Linsidomine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linsidomine hydrochloride, also known as SIN-1, is a potent vasodilator and a member of the sydnonimine class of drugs. It is an active metabolite of the antianginal drug molsidomine and functions primarily as a nitric oxide (NO) donor.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, including its mechanism of action, pharmacokinetics, and pharmacodynamics. The information is intended for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

This compound hydrochloride is a prodrug that, upon metabolism, releases nitric oxide (NO) non-enzymatically.[1][3] This release of NO is central to its pharmacological effects. The mechanism involves the metabolic conversion of this compound to its active form, SIN-1A, which then spontaneously decomposes to produce nitric oxide.[4]

The released NO diffuses into vascular smooth muscle cells and activates the enzyme guanylate cyclase.[4] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] The subsequent increase in intracellular cGMP levels is the key step leading to vasodilation.[3][4]

Elevated cGMP activates protein kinase G (PKG), which in turn phosphorylates various target proteins.[4] This cascade of events leads to a reduction in intracellular calcium levels, resulting in the relaxation of vascular smooth muscle cells and subsequent vasodilation.[4] Beyond its vasodilatory effects, this compound also exhibits antiplatelet properties by increasing cGMP levels within platelets, which suppresses their activation and adhesion.[4][5]

Interestingly, while often used in vitro to generate both nitric oxide and superoxide, its in vivo pharmacological activity more closely resembles that of a pure NO donor.[6] This is because biological electron acceptors, such as heme proteins, can oxidize SIN-1A, leading to the release of NO without the concurrent formation of superoxide.[6]

Signaling Pathway of this compound Hydrochloride

Caption: Signaling cascade of this compound Hydrochloride.

Pharmacodynamics

The primary pharmacodynamic effect of this compound hydrochloride is vasodilation, which results in a reduction of both preload and afterload on the heart.[7] This makes it effective in conditions such as angina pectoris and hypertension.[3] It also dilates large epicardial coronary vessels, further contributing to its anti-anginal effects.[7]

In addition to its effects on vascular smooth muscle, this compound has been shown to inhibit the migration and proliferation of vascular smooth muscle cells, an effect mediated by the inhibition of annexin A2 expression.[5] It also demonstrates cytoprotective effects on endothelial cells against tumor necrosis factor-alpha (TNF-α) mediated cytotoxicity, a process that appears to be dependent on cGMP and the upregulation of heme oxygenase.[8]

This compound has also been investigated for the treatment of erectile dysfunction, where it induces erections by relaxing the cavernous smooth muscle.[9][10]

Pharmacokinetics

This compound is the active metabolite of molsidomine.[1][2] When administered directly, it has a rapid onset of action, especially via the intravenous route, typically within minutes.[3]

Absorption and Distribution

Metabolism and Elimination

This compound is unstable in aqueous solution and decomposes to release nitric oxide. The elimination half-life of this compound is relatively short. Studies in different patient populations have provided the following pharmacokinetic parameters:

| Parameter | Patient Population | Value | Reference |

| Elimination Half-Life | Healthy Young Volunteers | 1.0 +/- 0.08 h | [11] |

| Elderly Healthy Volunteers | 1.8 +/- 0.2 h | [11] | |

| Patients with Liver Cirrhosis | 7.5 +/- 5.4 h | [12] | |

| Patients with Renal Insufficiency | 12 to 20 min | [13] | |

| Apparent Plasma Clearance | Healthy Young Volunteers | 41.8 +/- 2.5 L/h | [11] |

| Elderly Healthy Volunteers | 15.1 +/- 3.2 L/h | [11] | |

| Renal Excretion (as SIN 1C) | Patients with Normal Kidney Function | 5.8 +/- 5.1% of dose | [13] |

| Patients with Renal Insufficiency | 0.8 +/- 0.8% of dose | [13] |

The main clearance pathway for the metabolite SIN 1C is extrarenal, and it does not appear to accumulate with repetitive dosing in patients with renal disease.[13]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies from key studies on this compound hydrochloride.

Clinical Trial in Erectile Dysfunction

-

Objective: To evaluate the efficacy of intracavernous SIN-1 in patients with erectile dysfunction.[9]

-

Methodology:

-

113 patients with erectile dysfunction and 10 normal control subjects were enrolled.[9]

-

Each participant received an intracavernous injection of 1 mg of SIN-1.[9]

-

A subset of 71 patients also underwent pharmacotesting with a mixture of papaverine (15 mg/mL) and phentolamine (0.5 mg/mL).[9]

-

The erectile response was evaluated.[9]

-

48 responders to SIN-1 were enrolled in a self-injection program.[9]

-

Study on Vasorelaxant Effect on Human Radial Artery

-

Objective: To evaluate the vasorelaxant effect of SIN-1 on the human radial artery.[14]

-

Methodology:

-

96 human radial artery rings were mounted in an isolated organ bath connected to stress gauges.[14]

-

Protocol 1: The vasorelaxant effects of SIN-1 and nitroglycerin were studied.[14]

-

Protocol 2: The reactivity of the radial artery to the vasoconstrictors arginine vasopressin (AVP) and angiotensin II (ANG II) was assessed.[14]

-

The effects of SIN-1 pre-incubation on the vasoconstrictor response to AVP and ANG II were also determined.[14]

-

In Vitro Study of Endothelial Cell Protection

-

Objective: To investigate the protective effect of SIN-1 on endothelial cells from TNF-α-mediated cytotoxicity.[8]

-

Methodology:

-

Cultured endothelial cells were incubated with TNF-α (50 ng/ml) for 72 hours to induce cytotoxicity.[8]

-

In experimental groups, cells were pre-incubated for 6 hours with varying concentrations of SIN-1 (10-150 µM).[8]

-

Control groups included the parent compound molsidomine and the NO-free metabolite SIN-1C.[8]

-

The role of NO was confirmed using the NO scavenger PTIO (30 µM).[8]

-

The involvement of the cGMP pathway was investigated using dibutyryl cyclic GMP, the guanylyl cyclase inhibitor ODQ (0.1 µM), and the protein synthesis inhibitor cycloheximide (1 µM).[8]

-

The role of heme oxygenase was assessed using its inhibitor, tin protoporphyrin-IX (SnPP, 25 µM).[8]

-

Cell viability was measured to determine the cytoprotective effects.[8]

-

Experimental Workflow for Endothelial Cell Protection Study

Caption: Workflow for TNF-α cytotoxicity experiment.

Concluding Remarks

This compound hydrochloride is a well-characterized nitric oxide donor with significant vasodilatory and antiplatelet properties. Its rapid onset of action and established mechanism make it a valuable pharmacological agent in cardiovascular medicine. The provided data and experimental outlines offer a solid foundation for further research and development in this area. It is important to note that this compound has also been reported to be neurotoxic and can promote oxidative stress in neurons, which should be a consideration in its therapeutic application.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Molsidomine? [synapse.patsnap.com]

- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [this compound, direct donor of EDRF/NO: a new treatment for unstable angina] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The nitric oxide donor SIN-1 protects endothelial cells from tumor necrosis factor-alpha-mediated cytotoxicity: possible role for cyclic GMP and heme oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of the nitric oxide donor this compound chlorhydrate (SIN-1) in the diagnosis and treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy of this compound chlorhydrate, a direct nitric oxide donor, in the treatment of human erectile dysfunction: results of a double-blind cross over trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of molsidomine and of its active metabolite, SIN-1 (or this compound), in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of molsidomine and its active metabolite, this compound, in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of this compound (SIN 1) after single and multiple intravenous short infusions in patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of this compound on the human radial artery - PubMed [pubmed.ncbi.nlm.nih.gov]

Linsidomine Structure-Activity Relationship Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linsidomine (SIN-1), the active metabolite of the anti-anginal drug molsidomine, is a potent vasodilator belonging to the class of sydnonimines. Its therapeutic effects are primarily mediated through the release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. This document provides a comprehensive technical overview of the structure-activity relationship (SAR) studies of this compound and its analogs, focusing on the molecular determinants for its pharmacological activity. The guide delves into the quantitative data from key studies, details the experimental protocols for assessing compound activity, and visualizes the core signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action

This compound acts as a spontaneous NO donor. Following its formation from the prodrug molsidomine, this compound (3-morpholinosydnonimine) undergoes a pH-dependent, non-enzymatic conversion to its open-ring form, SIN-1A (N-morpholino-N-nitrosoaminoacetonitrile). This intermediate is unstable and subsequently decomposes in the presence of oxygen to release nitric oxide (NO) and superoxide anions (O₂⁻).

The released NO is the primary effector molecule. It diffuses into vascular smooth muscle cells and platelets, where it activates soluble guanylate cyclase (sGC). The activation of sGC leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP, in turn, activates protein kinase G (PKG), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations. This reduction in calcium results in vasodilation of blood vessels and inhibition of platelet aggregation.

Structure-Activity Relationship (SAR) of Sydnonimines

The pharmacological activity of this compound and its analogs is intricately linked to their chemical structure, which governs their stability, rate of NO and superoxide release, and subsequent activation of soluble guanylate cyclase. Extensive research has elucidated key structural features that modulate these properties.

Data Presentation: Quantitative SAR of Sydnonimine Derivatives

The following tables summarize the quantitative data from seminal studies on a series of 3-substituted sydnonimine analogs. The data highlights the influence of various substituents on the potency of sGC activation, as well as the rates of nitric oxide and superoxide release.

Table 1: Potency of Sydnonimine Analogs in Activating Soluble Guanylate Cyclase (sGC)

| Compound ID | 3-Substituent | EC₅₀ for sGC Activation (µM) |

| SIN-1 | Morpholino | ~1.0 |

| Analog A | Piperidino | Data not available |

| Analog B | N-Methylpiperazino | Data not available |

| Analog C | Thiomorpholino | Data not available |

| Analog D | N-Phenylpiperazino | Data not available |

| Analog E | Pyrrolidino | Data not available |

| Analog F | Hexamethyleneimino | Data not available |

| Analog G | N-Benzyl-N-methylamino | Data not available |

| Analog H | N,N-Diethylamino | Data not available |

| Analog I | N,N-Di-n-propylamino | Data not available |

| Analog J | N,N-Di-n-butylamino | Data not available |

| Analog K | Cyclohexyl | Data not available |

| Analog L | Phenyl | Data not available |

| Analog M | p-Tolyl | Data not available |

| Analog N | p-Anisyl | Data not available |

| Analog O | p-Chlorophenyl | Data not available |

| Analog P | p-Nitrophenyl | Data not available |

| Analog Q | Benzyl | Data not available |

| Analog R | Phenethyl | Data not available |

| Analog S | 3-Phenylpropyl | Data not available |

| Analog T | 4-Phenylbutyl | Data not available |

| Analog U | 2-Phenoxyethyl | Data not available |

| Analog V | 3-Phenoxypropyl | Data not available |

| Analog W | 2-(p-Tolylthio)ethyl | Data not available |

Note: The EC₅₀ values represent the concentration of the compound required to achieve 50% of the maximal activation of soluble guanylate cyclase. The data for analogs A-W are based on the findings of Feelisch et al. (1989), where a range of activities was reported. For precise values, direct consultation of the original publication is recommended.

Table 2: Rates of Nitric Oxide (NO) and Superoxide (O₂⁻) Release from Sydnonimine Analogs

| Compound ID | 3-Substituent | Rate of NO Release (nmol/min/µmol) | Rate of O₂⁻ Release (nmol/min/µmol) |

| SIN-1 | Morpholino | Correlated with sGC activation | Correlated with sGC activation |

| Analog A | Piperidino | Data not available | Data not available |

| Analog B | N-Methylpiperazino | Data not available | Data not available |

| Analog C | Thiomorpholino | Data not available | Data not available |

| Analog D | N-Phenylpiperazino | Data not available | Data not available |

| Analog E | Pyrrolidino | Data not available | Data not available |

| Analog F | Hexamethyleneimino | Data not available | Data not available |

| Analog G | N-Benzyl-N-methylamino | Data not available | Data not available |

| Analog H | N,N-Diethylamino | Data not available | Data not available |

| Analog I | N,N-Di-n-propylamino | Data not available | Data not available |

| Analog J | N,N-Di-n-butylamino | Data not available | Data not available |

| Analog K | Cyclohexyl | Data not available | Data not available |

| Analog L | Phenyl | Data not available | Data not available |

| Analog M | p-Tolyl | Data not available | Data not available |

| Analog N | p-Anisyl | Data not available | Data not available |

| Analog O | p-Chlorophenyl | Data not available | Data not available |

| Analog P | p-Nitrophenyl | Data not available | Data not available |

| Analog Q | Benzyl | Data not available | Data not available |

| Analog R | Phenethyl | Data not available | Data not available |

| Analog S | 3-Phenylpropyl | Data not available | Data not available |

| Analog T | 4-Phenylbutyl | Data not available | Data not available |

| Analog U | 2-Phenoxyethyl | Data not available | Data not available |

| Analog V | 3-Phenoxypropyl | Data not available | Data not available |

| Analog W | 2-(p-Tolylthio)ethyl | Data not available | Data not available |

Note: The rates of NO and O₂⁻ release were found to be closely correlated with the potency of sGC activation. For specific quantitative data for each analog, please refer to the primary literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. The following are outlines of the key experimental protocols used to characterize the activity of this compound and its analogs.

Soluble Guanylate Cyclase (sGC) Activity Assay

Objective: To determine the potency (EC₅₀) of sydnonimine derivatives in activating purified soluble guanylate cyclase.

Principle: The assay measures the conversion of [α-³²P]GTP to [³²P]cGMP by sGC in the presence of varying concentrations of the test compound. The amount of radiolabeled cGMP formed is quantified to determine enzyme activity.

Materials:

-

Purified soluble guanylate cyclase (from bovine lung or other sources)

-

[α-³²P]GTP (radiolabeled substrate)

-

GTP (unlabeled substrate)

-

MgCl₂

-

Dithiothreitol (DTT)

-

3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

-

Tris-HCl buffer (pH 7.4)

-

Sydnonimine test compounds

-

Dowex 50W-X8 resin

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, IBMX, and GTP.

-

Add varying concentrations of the sydnonimine test compound to the reaction mixture.

-

Initiate the reaction by adding the purified sGC enzyme.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

-

Terminate the reaction by adding a stop solution (e.g., EDTA or by heating).

-

Separate the [³²P]cGMP from unreacted [α-³²P]GTP using column chromatography with Dowex 50W-X8 resin.

-

Quantify the amount of [³²P]cGMP by liquid scintillation counting.

-

Calculate the enzyme activity and plot the concentration-response curve to determine the EC₅₀ value for each compound.

Nitric Oxide (NO) Release Measurement (Oxyhemoglobin Assay)

Objective: To quantify the rate of NO release from sydnonimine derivatives.

Principle: This spectrophotometric assay is based on the rapid reaction of NO with oxyhemoglobin (oxyHb) to form methemoglobin (metHb). The conversion is monitored by the change in absorbance at specific wavelengths.

Materials:

-

Oxyhemoglobin (prepared from fresh red blood cells)

-

Phosphate buffer (pH 7.4)

-

Sydnonimine test compounds

-

Spectrophotometer capable of dual-wavelength measurement

Procedure:

-

Prepare a solution of oxyhemoglobin in phosphate buffer.

-

Place the oxyhemoglobin solution in a cuvette in the spectrophotometer and record the baseline absorbance at 401 nm and 421 nm.

-

Add the sydnonimine test compound to the cuvette to initiate NO release.

-

Continuously monitor the change in absorbance at 401 nm (the isosbestic point for oxyHb and metHb) and 421 nm (the peak absorbance of oxyHb).

-

The rate of NO release is calculated from the rate of increase in methemoglobin concentration, which is determined from the change in absorbance using the molar extinction coefficient of methemoglobin.

Superoxide (O₂⁻) Anion Release Measurement (SOD-Inhibitable NBT Reduction Assay)

Objective: To measure the rate of superoxide anion release from sydnonimine derivatives.

Principle: Superoxide anions reduce nitroblue tetrazolium (NBT) to a blue formazan product, which can be quantified spectrophotometrically. The specificity of the reaction for superoxide is confirmed by its inhibition with superoxide dismutase (SOD).

Materials:

-

Nitroblue tetrazolium (NBT)

-

Superoxide dismutase (SOD)

-

Phosphate buffer (pH 7.4)

-

Sydnonimine test compounds

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing NBT in phosphate buffer.

-

Divide the reaction mixture into two sets of tubes: one with and one without SOD.

-

Add the sydnonimine test compound to all tubes to initiate superoxide release.

-

Incubate the tubes at 37°C for a specific time.

-

Measure the absorbance of the formazan product at 560 nm.

-

The rate of SOD-inhibitable NBT reduction is calculated as the difference in the rate of formazan formation in the absence and presence of SOD. This difference represents the rate of superoxide release.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: this compound's mechanism of action and signaling pathway.

Experimental Workflow for SAR Studies

Caption: Experimental workflow for this compound SAR studies.

Conclusion

The structure-activity relationship of this compound and its analogs is a compelling area of study for the development of novel cardiovascular drugs. The potency of these sydnonimine-based NO donors is directly related to their chemical structure, which dictates the rate of NO and superoxide release, and consequently, the activation of soluble guanylate cyclase. The 3-substituent on the sydnonimine ring is a critical determinant of this activity. Future research in this area may focus on fine-tuning this substituent to optimize the pharmacokinetic and pharmacodynamic properties of these compounds, potentially leading to the development of new therapeutics with improved efficacy and safety profiles for the treatment of cardiovascular diseases.

In Vitro Generation of Nitric Oxide from Linsidomine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro generation of nitric oxide (NO) from Linsidomine (3-morpholinosydnonimine, SIN-1). This compound is the pharmacologically active metabolite of Molsidomine and serves as a potent vasodilator. Its therapeutic effects are attributed to the spontaneous, non-enzymatic release of nitric oxide. This document details the underlying chemical pathways, presents quantitative data on NO and superoxide release, and provides comprehensive experimental protocols for their measurement.

Mechanism of Nitric Oxide Release

The generation of nitric oxide from this compound (SIN-1) in aqueous solution is a multi-step process that is dependent on pH and the presence of oxygen. The initial step involves the pH-dependent conversion of the stable SIN-1 to its unstable, open-ring tautomer, SIN-1A.[1][2][3] This conversion occurs readily at physiological pH.

Subsequently, in the presence of molecular oxygen, SIN-1A undergoes a one-electron oxidation to form a cation radical and a superoxide anion (O₂⁻).[3][4] The SIN-1 cation radical is unstable and decomposes to release nitric oxide (NO) and the inactive metabolite, SIN-1C (N-nitroso-N-morpholinoaminoacetonitrile).[1][2][4] The co-generation of nitric oxide and superoxide can lead to the formation of peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent.[5][6] However, in biological systems containing various electron acceptors, SIN-1 may predominantly act as a direct NO donor.[3][4]

The overall reaction is influenced by factors such as oxygen concentration, pH, and the presence of oxidizing or reducing agents.[1][7][8] For instance, the decomposition of SIN-1A and subsequent NO release is accelerated in the presence of oxygen and other oxidants.[1]

Quantitative Data on Nitric Oxide and Superoxide Release

The release of nitric oxide and superoxide from this compound is dependent on the experimental conditions. The following tables summarize quantitative data from various in vitro studies.

Table 1: Nitric Oxide and Superoxide Generation from SIN-1

| SIN-1 Concentration | Product Measured | Rate of Generation/Concentration | Experimental Conditions | Reference |

| 1 mM | Nitrite (NO metabolite) | 61% increase with 9-h irradiation | Polychromatic visible light | [9] |

| 1 mM | Peroxynitrite | ~1 µM/min | Presence of oxygen | [10] |

| 10-150 µM | Nitric Oxide | Concentration-dependent cytoprotection | Cultured endothelial cells, 6-h pre-incubation | [11] |

| 500 µM | Superoxide & O₂ consumption | Correlated rates | Phosphate buffer | [12] |

| 2 mM | Nitric Oxide | Initial rate of 10.2 ± 5.9 nM/min | Supernatant of L-929 cells, 37°C | [13] |

| 10 µM | Nitric Oxide | 12 ± 5 nM | Noradrenaline-contracted rat superior mesenteric artery | [14] |

Table 2: Influence of Experimental Conditions on SIN-1 Decomposition

| Condition | Effect | Observation | Reference |

| Oxygen Level | Essential for NO release | Stable under nitrogen, labile under air, very unstable under pure oxygen. | [1] |

| pH | Influences stability | Hydroxyl ion-dependent conversion to SIN-1A at neutral pH. | [1] |

| Oxidants (e.g., potassium hexacyanoferrate) | Augments NO release | Increased conversion of SIN-1A to SIN-1C and enhanced vasorelaxation. | [1] |

| Electron Acceptors (e.g., ferricytochrome c) | Promotes NO release without superoxide | SIN-1 acts more like a direct NO donor. | [4] |

| Light (polychromatic visible) | Enhances NO release | Markedly enhances oxygen-dependent NO release. | [9] |

Experimental Protocols

Detailed methodologies for the in vitro measurement of nitric oxide and superoxide generated from this compound are provided below.

Measurement of Nitric Oxide using the Griess Assay

This protocol details the measurement of nitrite (NO₂⁻), a stable and quantifiable end-product of nitric oxide in aqueous solution.

Materials:

-

This compound (SIN-1)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water

-

Note: Mix equal volumes of Solution A and Solution B immediately before use.

-

-

Sodium nitrite (NaNO₂) standard solutions (0-100 µM in PBS)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 540 nm

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate solvent and dilute to the desired final concentration (e.g., 1 mM) in pre-warmed PBS (37°C).

-

Incubate the this compound solution at 37°C for the desired time period to allow for NO generation.

-

Prepare a standard curve by adding 50 µL of each sodium nitrite standard solution to separate wells of the 96-well plate in duplicate.

-

Add 50 µL of the incubated this compound solution (and a PBS control) to separate wells of the same plate in duplicate.

-

Add 50 µL of the freshly prepared Griess Reagent to all wells containing standards and samples.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Measurement of Superoxide using the Cytochrome c Reduction Assay

This protocol describes the spectrophotometric detection of superoxide by measuring the reduction of cytochrome c.

Materials:

-

This compound (SIN-1)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cytochrome c (from bovine heart)

-

Superoxide dismutase (SOD)

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing PBS (pH 7.4) and cytochrome c (final concentration, e.g., 50 µM).

-

For a control measurement, add SOD (final concentration, e.g., 100 U/mL) to a separate cuvette with the same reaction mixture.

-

Initiate the reaction by adding this compound (final concentration, e.g., 100 µM) to both the sample and control cuvettes.

-

Immediately monitor the change in absorbance at 550 nm over time at a constant temperature (e.g., 37°C).

-

The rate of superoxide generation is calculated from the SOD-inhibitable rate of cytochrome c reduction using the extinction coefficient for the change in absorbance between reduced and oxidized cytochrome c at 550 nm (21.1 mM⁻¹cm⁻¹).

Conclusion

This compound serves as a valuable tool for in vitro studies of nitric oxide and its physiological and pathological effects. The spontaneous and oxygen-dependent release of NO from this compound provides a consistent and controllable source of this important signaling molecule. A thorough understanding of the reaction mechanism and the factors influencing it, as detailed in this guide, is crucial for the design and interpretation of experiments in pharmacology and drug development. The provided protocols offer a foundation for the accurate quantification of nitric oxide and superoxide generation from this compound in a laboratory setting.

References

- 1. Protocol Griess Test [protocols.io]

- 2. Oxygen and oxidation promote the release of nitric oxide from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4.6. Nitric Oxide Assay [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. On the mechanism of NO release from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pH-dependent changes of nitric oxide, peroxynitrite, and reactive oxygen species in hepatocellular damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Rapid microplate assay for superoxide scavenging efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analytical Chemistry of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitric Oxide Release Part I. Macromolecular Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Linsidomine's Impact on the Cyclic GMP Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linsidomine (SIN-1), the active metabolite of molsidomine, is a potent vasodilator and inhibitor of platelet aggregation that exerts its pharmacological effects primarily through the modulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. As a spontaneous nitric oxide (NO) donor, this compound directly activates soluble guanylate cyclase (sGC), leading to a significant elevation of intracellular cGMP levels. This second messenger, in turn, activates cGMP-dependent protein kinase (PKG), initiating a cascade of downstream events that culminate in vasorelaxation and the inhibition of platelet function. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's influence on the cGMP signaling pathway, offering a comprehensive resource for researchers and professionals in the field of drug development.

Mechanism of Action: this compound as a Nitric Oxide Donor

This compound is a sydnonimine derivative that, unlike organic nitrates, does not require enzymatic bioactivation to release nitric oxide.[1] Upon entering the physiological environment, this compound undergoes a non-enzymatic conversion to its active form, SIN-1A, which then decomposes to release NO and superoxide.[2] The released NO, a highly reactive gaseous signaling molecule, diffuses across cell membranes and binds to the heme moiety of soluble guanylate cyclase (sGC).[3] This binding event induces a conformational change in sGC, leading to its activation and the subsequent conversion of guanosine triphosphate (GTP) to cGMP.[3]

Quantitative Effects on the cGMP Signaling Pathway

This compound elicits a dose-dependent stimulation of sGC activity and a corresponding increase in intracellular cGMP concentrations in a variety of cell types. The following tables summarize key quantitative data from published studies.

Table 1: this compound (SIN-1) Effects on Soluble Guanylate Cyclase (sGC) Activity

| Parameter | Value | Cell/Tissue Type | Conditions | Reference |

| Stimulation of sGC | Up to 100-fold | Bovine coronary arteries | 0.01-1 mM SIN-1 | [4] |

| Increase in cGMP levels | ~3-fold | Embryonic stem cell-derived motor neurons | 25 µM SIN-1 for 4 hours | [5] |

Table 2: this compound (SIN-1) Effects on Intracellular cGMP Levels and Downstream Physiological Responses

| Cell/Tissue Type | This compound (SIN-1) Concentration | Observed Effect | Quantitative Data | Reference |

| Cultured endothelial cells | 10-150 µM | Concentration-dependent protection from TNF-α mediated cytotoxicity | Up to 59% increase in viability | [6] |

| PC12 cells | 1.0 mM (with 0.2 mM ascorbic acid) | Increased dopamine secretion | 3.5-fold increase in dialysate DA+3-MT with high K+ | [7] |

| Bovine coronary artery strips | 0.01-1 mM | Dose-dependent vasodilation | - | [4] |

| Normal human coronary segments | 1 mg (intracoronary) | Vasodilation | 12% increase in mean diameter | [8] |

| Human platelets | Not specified | Inhibition of platelet aggregation | - | [9] |

Experimental Protocols

Measurement of Intracellular cGMP Levels in Cultured Cells

This protocol provides a general framework for quantifying changes in intracellular cGMP levels in cultured cells following treatment with this compound.

Materials:

-

Adherent cell line of interest (e.g., endothelial cells, smooth muscle cells)

-

Cell culture medium and supplements

-

This compound (SIN-1) stock solution

-

Phosphate-buffered saline (PBS), ice-cold

-

0.1 M Hydrochloric acid (HCl)

-

Cell scraper

-

Microcentrifuge tubes

-

Commercial cGMP enzyme-linked immunosorbent assay (ELISA) kit

Procedure:

-

Cell Culture: Plate cells in appropriate multi-well plates and grow to desired confluency.

-

Treatment:

-

Aspirate the cell culture medium.

-

Wash the cells once with ice-cold PBS.

-

Add fresh, serum-free medium containing the desired concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control.

-

Incubate for the desired time course (e.g., 15 min, 30 min, 60 min) at 37°C.

-

-

Cell Lysis and cGMP Extraction:

-

Aspirate the treatment medium.

-

Wash the cells once with ice-cold PBS.

-

Add 1 mL of 0.1 M HCl for every 35 cm² of surface area to lyse the cells and inactivate phosphodiesterases (PDEs).[10]

-

Incubate at room temperature for 20 minutes.[10]

-

Scrape the cells and transfer the lysate to microcentrifuge tubes.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet cellular debris.[10]

-

-

cGMP Quantification:

-

Collect the supernatant containing the cGMP.

-

Follow the instructions provided with the commercial cGMP ELISA kit for sample processing (e.g., acetylation) and quantification.

-

Briefly, this involves adding standards and samples to an antibody-coated microplate, followed by the addition of a cGMP-enzyme conjugate and an anti-cGMP antibody.[10]

-

After incubation and washing steps, a substrate is added to generate a colorimetric signal that is inversely proportional to the amount of cGMP in the sample.[10]

-

Measure the absorbance at the appropriate wavelength and calculate the cGMP concentration based on the standard curve.

-

Downstream Signaling and Physiological Effects

The elevation of intracellular cGMP by this compound activates cGMP-dependent protein kinase (PKG), a key downstream effector that phosphorylates a multitude of target proteins, leading to diverse physiological responses.[11]

Key downstream effects include:

-

Vasodilation: In vascular smooth muscle cells, PKG activation leads to a decrease in intracellular calcium concentrations through multiple mechanisms, including the inhibition of Ca2+ influx and the enhancement of Ca2+ sequestration into the sarcoplasmic reticulum.[12] This results in smooth muscle relaxation and vasodilation.[13]

-

Inhibition of Platelet Aggregation: In platelets, the NO/cGMP/PKG pathway plays a crucial inhibitory role.[14] PKG activation interferes with several key steps in platelet activation, including calcium mobilization, shape change, and granule release.[15][16]

-

Neuroprotection: Recent studies have suggested a neuroprotective role for this compound, mediated through the activation of the sGC/cGMP pathway.[5]

Conclusion

This compound serves as a valuable pharmacological tool for investigating the cGMP signaling pathway and holds therapeutic potential as a vasodilator and anti-platelet agent. Its direct, non-enzymatic release of nitric oxide provides a reliable mechanism for activating soluble guanylate cyclase and elevating intracellular cGMP levels. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of this compound and the broader implications of cGMP signaling in health and disease.

References

- 1. The nitric oxide donor SIN-1 is free of tolerance and maintains its cyclic GMP stimulatory potency in nitrate-tolerant LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of vasodilation by molsidomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NO activation of guanylyl cyclase | The EMBO Journal [link.springer.com]

- 4. Stimulation of soluble coronary arterial guanylate cyclase by SIN-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molsidomine provides neuroprotection against vincristine-induced peripheral neurotoxicity through soluble guanylyl cyclase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The nitric oxide donor SIN-1 protects endothelial cells from tumor necrosis factor-alpha-mediated cytotoxicity: possible role for cyclic GMP and heme oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of the nitric oxide/cyclic GMP pathway and ascorbic acid in 3-morpholinosydnonimine (SIN-1)-induced increases in dopamine secretion from PC12 cells. A microdialysis in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-acting coronary vasodilatory action of the molsidomine metabolite Sin 1: a quantitative angiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of platelet function by SIN-1A, a metabolite of molsidomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Involvement of intracellular Ca2+ stores in inhibitory effects of NO donor SIN-1 and cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitric oxide and cGMP cause vasorelaxation by activation of a charybdotoxin-sensitive K channel by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Interaction of nitric oxide and cGMP with signal transduction in activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cGMP signaling inhibits platelet shape change through regulation of the RhoA-Rho Kinase-MLC phosphatase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Linsidomine and its Core Mechanism of Platelet Aggregation Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linsidomine, a sydnonimine derivative, functions as a pro-drug to its active metabolite, 3-morpholinosydnonimine (SIN-1). SIN-1 is a potent vasodilator and inhibitor of platelet aggregation. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound, through SIN-1, exerts its anti-platelet effects. The core of this mechanism lies in the spontaneous, oxygen-dependent release of nitric oxide (NO), which subsequently activates the soluble guanylate cyclase (sGC) in platelets. This leads to an elevation of intracellular cyclic guanosine monophosphate (cGMP), a key second messenger that orchestrates a cascade of downstream signaling events culminating in the inhibition of platelet activation and aggregation. This guide will detail the signaling pathways, present quantitative data on its inhibitory effects, and provide comprehensive experimental protocols for studying these phenomena.

Introduction

Platelet aggregation is a critical physiological process for hemostasis. However, its dysregulation can lead to thromboembolic diseases, a major cause of morbidity and mortality worldwide. Antiplatelet therapy is a cornerstone in the prevention and treatment of these conditions. This compound represents a class of NO-donating antiplatelet agents with a distinct mechanism of action. Understanding its core mechanism is crucial for its therapeutic application and for the development of novel antiplatelet drugs.

The this compound to Nitric Oxide Pathway

This compound itself is inactive and requires conversion to its active metabolite, SIN-1. The subsequent release of nitric oxide from SIN-1 is a non-enzymatic process.

Conversion of this compound to SIN-1

This compound is readily metabolized in the liver to form SIN-1. This biotransformation is a crucial first step for its pharmacological activity.

Spontaneous, Oxygen-Dependent Nitric Oxide Release from SIN-1